1-(1H-1,2,4-triazol-1-yl)butan-2-amine
Description
1-(1H-1,2,4-Triazol-1-yl)butan-2-amine is a nitrogen-containing heterocyclic compound characterized by a butan-2-amine backbone substituted with a 1,2,4-triazole moiety at the 1-position. The molecular formula is C₆H₁₂N₄, with a molecular weight of 140.19 g/mol (calculated from ). Its structure includes a primary amine group at the second carbon of the butane chain, which may enhance solubility and reactivity in biological systems. The compound’s SMILES notation is CC(CCN1C=NC=N1)N, and its InChIKey is ODGGHRYHUQOMIE-UHFFFAOYSA-N .
For example, triazole derivatives are widely recognized for their role in inhibiting cytochrome P450 enzymes (e.g., CYP51 in fungi), a mechanism exploited in azole antifungals .
Properties
CAS No. |
1251323-14-4 |
|---|---|
Molecular Formula |
C6H12N4 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,4-triazol-1-yl)butan-2-amine typically involves the reaction of 1H-1,2,4-triazole with butan-2-amine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the triazole, followed by nucleophilic substitution with butan-2-amine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,4-triazol-1-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Scientific Research Applications
1-(1H-1,2,4-triazol-1-yl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antifungal drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,4-triazol-1-yl)butan-2-amine involves its interaction with specific molecular targets. In biological systems, triazole derivatives are known to inhibit enzymes such as lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to antifungal effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(1H-1,2,4-triazol-1-yl)butan-2-amine, highlighting differences in substituents, molecular properties, and biological activities:
Structural and Functional Insights
Substituent Effects on Bioactivity: The amine group in this compound may enhance hydrogen bonding with biological targets compared to hydroxyl-containing analogs like 1-(1H-1,2,4-triazol-1-yl)butan-2-ol. This could influence pharmacokinetics, such as membrane permeability or metabolic stability . For instance, Triadimefon’s 4-chlorophenoxy group is critical for its fungicidal activity .
Antifungal vs. Antimycobacterial Activity: Compounds with chlorinated aryl groups (e.g., 2-(2,4-dichlorophenyl)-triazole derivatives in ) show pronounced antifungal activity, likely due to enhanced interaction with fungal CYP51 . In contrast, non-halogenated analogs (e.g., 1-(4-methylphenyl)-triazole in ) lack explicit activity data but are marketed for research, suggesting exploratory use in diverse therapeutic areas .
Synthetic Versatility: The triazole ring serves as a scaffold for functionalization.
Key Research Findings
- Antifungal Activity : Derivatives with chlorine atoms (e.g., 2,4-dichlorophenyl) demonstrate superior antifungal efficacy, with MIC values in the µg/mL range against Candida species .
- Patent Landscape : Medichem, S.A. holds a patent for 1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives, emphasizing their utility in drug development .
- Environmental Fate: Triazole-based pesticides like Triadimefon exhibit moderate persistence in soil (half-life ~30–100 days), influenced by substituents such as chlorophenoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
